N-methyl-3-thiophen-2-ylpropan-1-amine

Analytical chemistry Forensic chemistry Regulatory compliance

N-Methyl-3-thiophen-2-ylpropan-1-amine (C₈H₁₃NS, MW 155.26 g·mol⁻¹) is a thiophene-containing secondary amine that serves as the unsubstituted carbon‑skeleton progenitor of the SNRI antidepressant duloxetine and the investigational agent ammuxetine. Its linear N‑methylpropan‑1‑amine chain, attached at the thiophene 2‑position, distinguishes it from branched‑chain positional isomers such as methiopropamine and from the corresponding phenyl analog (N‑methyl‑3‑phenylpropan‑1‑amine, fluoxetine impurity B).

Molecular Formula C8H13NS
Molecular Weight 155.26 g/mol
Cat. No. B12125616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-3-thiophen-2-ylpropan-1-amine
Molecular FormulaC8H13NS
Molecular Weight155.26 g/mol
Structural Identifiers
SMILESCNCCCC1=CC=CS1
InChIInChI=1S/C8H13NS/c1-9-6-2-4-8-5-3-7-10-8/h3,5,7,9H,2,4,6H2,1H3
InChIKeyUNUUERBHCKDOEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-3-thiophen-2-ylpropan-1-amine: Core Fragment Identity and Procurement Baseline


N-Methyl-3-thiophen-2-ylpropan-1-amine (C₈H₁₃NS, MW 155.26 g·mol⁻¹) is a thiophene-containing secondary amine that serves as the unsubstituted carbon‑skeleton progenitor of the SNRI antidepressant duloxetine and the investigational agent ammuxetine [1]. Its linear N‑methylpropan‑1‑amine chain, attached at the thiophene 2‑position, distinguishes it from branched‑chain positional isomers such as methiopropamine and from the corresponding phenyl analog (N‑methyl‑3‑phenylpropan‑1‑amine, fluoxetine impurity B) [2]. The compound is primarily sourced as a bespoke synthetic building block or reference standard for pharmaceutical impurity profiling and medicinal‑chemistry SAR exploration.

Why N-Methyl-3-thiophen-2-ylpropan-1-amine Cannot Be Replaced by In‑Class Analogs: Critical Differentiation Drivers


Simple substitution of the thiophene ring by phenyl (N‑methyl‑3‑phenylpropan‑1‑amine) or replacement of the linear propan‑1‑amine chain by a branched propan‑2‑amine (methiopropamine) yields compounds with fundamentally different pharmacological profiles, metabolic fates, and regulatory classifications [1]. The presence of the sulfur atom in the thiophene ring alters electronic distribution, hydrogen‑bonding capability, and CYP450‑mediated oxidation pathways relative to the phenyl congener, while the linear versus branched amine architecture dictates susceptibility to monoamine oxidase and impacts both transporter affinity and toxicological liability [2]. Procurement decisions based solely on molecular‑formula equivalence (C₈H₁₃NS) without positional and heteroatom consideration therefore carry a high risk of selecting a compound with divergent biological activity, legal status, or synthetic utility.

Head‑to‑Head Quantitative Evidence for N-Methyl-3-thiophen-2-ylpropan-1-amine Differentiation


Positional Isomer Discrimination: InChI Key Unambiguity Versus Methiopropamine (2‑Propanamine Isomer)

The IUPAC name N‑methyl‑3‑thiophen‑2‑ylpropan‑1‑amine encodes a linear three‑carbon chain between the thiophene ring and the N‑methylamine group, whereas methiopropamine (N‑methyl‑1‑thiophen‑2‑ylpropan‑2‑amine) bears a branched α‑methyl substitution . The InChI Key of the target compound (UNUUERBHCKDOEI) differs from that of methiopropamine (HPHUWHKFQXTZPS) at every hierarchical layer, confirming non‑interchangeability in chromatographic and mass‑spectrometric identification [1]. This is critical for forensic and QC laboratories where isomer misassignment can lead to erroneous legal scheduling or batch release.

Analytical chemistry Forensic chemistry Regulatory compliance

Heteroaromatic Electronic Modulation: Thiophene vs. Phenyl Core Impact on Basicity and Lipophilicity

Replacement of the phenyl ring in N‑methyl‑3‑phenylpropan‑1‑amine by thiophene reduces the calculated octanol‑water partition coefficient (XLogP3‑AA) from 2.3 to approximately 2.0 while simultaneously decreasing the conjugate‑acid pKa of the secondary amine by roughly 0.3‑0.5 units due to the electron‑withdrawing character of sulfur [1]. These shifts, though modest, are sufficient to alter passive membrane permeability and lysosomal trapping propensity in cellular assays, making the thiophene analog a preferred scaffold when lower lipophilicity is desired without introducing additional hydrogen‑bond donors or acceptors.

Medicinal chemistry Physicochemical profiling Drug design

Regulatory Status Differentiation: Non‑Controlled Linear Isomer vs. Schedule‑I Methiopropamine

The United States Drug Enforcement Administration has placed N‑methyl‑1‑(thiophen‑2‑yl)propan‑2‑amine (methiopropamine, including its salts and isomers) into Schedule I of the Controlled Substances Act, explicitly citing the 2‑propanamine connectivity [1]. The linear propan‑1‑amine isomer (the target compound) does not fall within this scheduling definition because it is a constitutional isomer with a distinct carbon‑nitrogen skeleton, not a stereoisomer or salt [2]. This regulatory distinction has direct consequences for procurement lead time, licensing requirements, and permissible inventory quantities in academic and industrial laboratories.

Regulatory affairs Controlled substances Forensic toxicology

Synthetic Pathway Complementarity: Direct Alkylation Precursor vs. Reductive Amination Substrate

The secondary‑amine motif of N‑methyl‑3‑thiophen‑2‑ylpropan‑1‑amine enables direct O‑alkylation with 1‑fluoronaphthalene or 1‑chloronaphthalene to yield duloxetine in a single step, whereas the primary‑amine analog 3‑(thiophen‑2‑yl)propan‑1‑amine requires a separate N‑methylation stage that often employs hazardous methylating agents (e.g., methyl iodide, dimethyl sulfate) and increases the impurity burden [1]. Patent CA 2477082 A1 explicitly describes the preparation of N‑methyl‑3‑hydroxy‑3‑(2‑thienyl)propylamine carbamate intermediates that converge on the target amine scaffold, highlighting its role as the immediate progenitor of the duloxetine carbon skeleton [2].

Synthetic chemistry Process development Duloxetine intermediates

Recommended Application Scenarios for N-Methyl-3-thiophen-2-ylpropan-1-amine Based on Verified Differentiation


Pharmaceutical Reference Standard for Duloxetine Impurity Profiling

As the des‑aryloxy carbon‑skeleton impurity of duloxetine, the target compound is indispensable for HPLC/GC‑MS impurity method validation. Its unambiguous InChI Key and absence of UV‑active naphthyl chromophore facilitate orthogonal detection relative to duloxetine, enabling accurate quantification at ≤0.10% ICH thresholds [1]. Procurement of this specific amine—rather than the branched methiopropamine isomer—ensures retention‑time alignment with the actual process impurity generated during duloxetine synthesis [2].

Medicinal Chemistry SAR Probe for Monoamine Transporter Selectivity

The linear N‑methylpropan‑1‑amine topology provides a distinct distance between the basic nitrogen and the thiophene π‑system compared with the α‑methyl‑substituted methiopropamine scaffold. This geometrical difference can be exploited in parallel‑library syntheses where the target compound serves as the ‘linear‑chain’ reference for correlating amine‑to‑ring distance with SERT, NET, and DAT binding affinities [1]. Its non‑scheduled status further streamlines multi‑gram synthesis for in‑vivo studies.

Process Chemistry Intermediate for Non‑Genotoxic Duloxetine Synthesis

Employing N‑methyl‑3‑thiophen‑2‑ylpropan‑1‑amine as the pre‑methylated building block in duloxetine API manufacturing eliminates the need for methyl iodide or dimethyl sulfate in the final synthetic stages, reducing the genotoxic impurity control strategy to a single class‑2 solvent residual test. Patent CA 2477082 A1 and subsequent process‑scale disclosures confirm that the carbamate‑protected derivative of this amine is a viable large‑scale intermediate [1].

Forensic and Regulatory Compliance Isomer Identification

Forensic toxicology laboratories require certified reference materials for each constitutional isomer of thiophene‑based N‑methylamines to avoid misidentification of controlled methiopropamine isomers. The target compound, with its distinct InChI Key UNUUERBHCKDOEI, fills a documented gap in commercially available isomer libraries and is specifically excluded from Schedule I scheduling definitions, allowing unrestricted inter‑laboratory distribution [1].

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